5,6-Difluoro-2,1,3-benzoxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoro-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJUQOKUYVSJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NON=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666670 | |
| Record name | 5,6-Difluoro-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761427-85-4 | |
| Record name | 5,6-Difluoro-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Functionalization of 5,6 Difluoro 2,1,3 Benzoxadiazole
Established Synthetic Pathways for the 2,1,3-Benzoxadiazole Core
The construction of the 2,1,3-benzoxadiazole ring system is a critical first step, and several reliable methods have been established. These pathways often begin with appropriately substituted benzene (B151609) derivatives that undergo cyclization reactions to form the fused five-membered oxadiazole ring.
Precursor-Based Approaches (e.g., from ortho-phenylenediamine derivatives)
A primary route to the benzoxadiazole core involves the cyclization of ortho-substituted aniline (B41778) derivatives. While the direct condensation of o-phenylenediamines with reagents to form the oxadiazole ring is less common than for its benzimidazole (B57391) analogue, related precursors are frequently employed. nih.govbeilstein-journals.org A more prevalent method starts with the cyclization of 2-nitroaniline (B44862) precursors. nih.govfrontiersin.org
This process typically involves two key steps:
Oxidative Cyclization: A 2-nitroaniline is treated with an oxidizing agent, such as sodium hypochlorite (B82951), in a basic medium. This reaction, often catalyzed by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), leads to the formation of a 2,1,3-benzoxadiazole-1-oxide (also known as a benzofuroxan). nih.govfrontiersin.org
Reduction: The intermediate N-oxide is subsequently reduced to the final 2,1,3-benzoxadiazole. Common reducing agents for this transformation include triphenylphosphine (B44618) (PPh₃) in a solvent like toluene (B28343) or xylene. nih.govfrontiersin.org
For the synthesis of the 5,6-difluoro variant, the starting material would be a 4,5-difluoro-2-nitroaniline. The synthesis of related diamino precursors, such as 1,2-diamino-3,6-dibromo-4,5-fluorobenzene, has been reported as an intermediate for analogous heterocyclic systems, indicating the viability of this approach. rsc.org
| Step | Reagents & Conditions | Intermediate/Product | Yield | Reference |
| Cyclization | 2-nitroaniline, NaOCl, TBAB, KOH, Diethyl ether | 2,1,3-Benzoxadiazole-1-oxide | 89% | nih.gov |
| Reduction | 2,1,3-Benzoxadiazole-1-oxide, PPh₃, Toluene | 2,1,3-Benzoxadiazole | 80% | nih.gov |
Advanced Ring Closure Reactions
Modern organic synthesis emphasizes efficiency and atom economy, leading to the development of advanced ring closure reactions. numberanalytics.com For benzoxadiazole and its analogues, these can include transition-metal-catalyzed processes. While specific examples for 5,6-difluoro-2,1,3-benzoxadiazole are emerging, related syntheses of benzothiazoles often utilize one-pot procedures with ruthenium or copper catalysts from N-arylthioureas or 2-haloanilines, respectively. mdpi.com
A notable method for a related selenium analogue, 4,7-dibromo-5,6-difluorobenzo[c] nih.govCurrent time information in Chatham County, US.selenadiazole, involves the direct reaction of 1,2-diamino-3,6-dibromo-4,5-difluorobenzene with selenium dioxide (SeO₂). rsc.org This type of condensation reaction, where a diamine is treated with an appropriate reagent to provide the heteroatoms of the fused ring, represents an efficient and advanced strategy for accessing these cores. A similar approach for the oxadiazole could conceivably use a reagent that delivers the "N-O-N" fragment or its equivalent.
Regioselective Functionalization Strategies
Once the this compound core is synthesized, its utility is greatly expanded through regioselective functionalization. The electron-deficient nature of the aromatic ring, exacerbated by the fluorine atoms, directs substitution to specific positions, primarily the C4 and C7 carbons.
C-H Activation and Direct Arylation Methods
Direct C-H activation has become a powerful tool for forging carbon-carbon bonds, avoiding the need for pre-functionalized organometallic reagents. mdpi.com For the analogous and extensively studied 5,6-difluoro-2,1,3-benzothiadiazole (DFBT), palladium-catalyzed direct arylation is a highly effective method for introducing aryl groups at the C4 and C7 positions. mdpi.comnih.gov
These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The high reactivity of the C-H bonds at the 4 and 7 positions of the difluorinated core is crucial for the success of these reactions. researchgate.net Research on DFBT has shown that it is possible to achieve both symmetrical diarylation in high yields (up to 96%) and sequential, controlled monoarylation followed by a second, different arylation to create unsymmetrical products. mdpi.comnih.gov These methods are considered highly applicable to the this compound system due to the similar electronic properties conferred by the difluoro substitution pattern.
| Catalyst System | Coupling Partner | Product Type | Yield | Reference |
| Pd(OAc)₂, P(t-Bu)₂Me·HBF₄, K₂CO₃ | (Hetero)aryl bromides | Symmetrical 4,7-diaryl-DFBT | Moderate to 96% | mdpi.comnih.gov |
| Pd(OAc)₂, P(t-Bu)₂Me·HBF₄, K₂CO₃ | Aryl bromide (1st), Aryl bromide (2nd) | Unsymmetrical 4,7-diaryl-DFBT | 46-88% | mdpi.com |
Halogenation and Subsequent Cross-Coupling Facilitation
A more traditional, yet highly reliable, two-step approach to functionalization involves initial halogenation followed by a transition-metal-catalyzed cross-coupling reaction. The C4 and C7 positions of the benzoxadiazole core are susceptible to electrophilic halogenation.
Selective bromination of the unsubstituted 2,1,3-benzoxadiazole at the 4 and 7 positions is readily achieved using bromine (Br₂) with an iron catalyst, yielding 4,7-dibromo-2,1,3-benzoxadiazole. frontiersin.org This di-halogenated intermediate is a versatile platform for introducing a wide array of functional groups via cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. frontiersin.orgsmolecule.com In a Sonogashira reaction, 4,7-dibromo-2,1,3-benzoxadiazole can be coupled with terminal alkynes using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst to form 4,7-dialkynyl derivatives. nih.govfrontiersin.org This strategy has been used to synthesize complex D-π-A-π-D fluorophores. nih.gov The synthesis of 4,7-dibromo-5,6-difluoro-2,1,3-benzoxadiazole has also been reported, serving as a key monomer for organic electronics. rsc.org
| Reaction | Reagents & Conditions | Product | Reference |
| Bromination | 2,1,3-benzoxadiazole, Fe, Br₂ | 4,7-Dibromo-2,1,3-benzoxadiazole | frontiersin.org |
| Sonogashira Coupling | 4,7-Dibromo-2,1,3-benzoxadiazole, Aryl acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4,7-Bis(arylethynyl)benzo[c] nih.govCurrent time information in Chatham County, US.oxadiazole | nih.govfrontiersin.org |
Derivatization for Enhanced Molecular Architecture and Probing
The functional groups installed via the methods above serve as handles for further derivatization, enabling the construction of complex molecular architectures and molecular probes. Benzoxadiazole derivatives, often referred to by the acronym NBD (nitrobenzoxadiazole), are classic fluorescent labels. thermofisher.com
Derivatives such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are widely used reagents that react with amines and thiols to form highly fluorescent adducts. unifi.it More sophisticated derivatives have been designed for specific applications. For example, 4-(N,N-Dimethylaminosulfonyl)-7-isothiocyanato-2,1,3-benzoxadiazole (DBD-NCS) is a probe that reacts with primary and secondary amines to form stable, fluorescent thiourea (B124793) derivatives, which are used in HPLC and mass spectrometry. Chiral versions of these derivatizing agents, such as DBD-PyNCS, have been developed for the enantioselective analysis of amino acids and other chiral metabolites. mdpi.com These examples highlight how the benzoxadiazole core can be systematically modified to create tailored molecules for advanced applications in bioimaging and analytical science. acs.org
Introduction of Conjugated Moieties for π-Extension
To enhance the electronic and photophysical properties of materials based on this compound, extending the π-conjugated system is a common strategy. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These methods facilitate the formation of new carbon-carbon bonds, linking the benzoxadiazole core to other aromatic or unsaturated systems.
A key precursor for these reactions is 4,7-dibromo-5,6-difluoro-2,1,3-benzoxadiazole . The bromine atoms at the 4 and 7 positions are readily substituted with various organic moieties. smolecule.com This difunctional precursor allows for the symmetrical or asymmetrical extension of the π-system, leading to the creation of complex organic molecules and polymers with tailored optoelectronic properties for use in organic electronics. smolecule.com
Suzuki Coupling: This reaction involves the coupling of the bromo-derivative with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.gov While specific examples for 4,7-dibromo-5,6-difluoro-2,1,3-benzoxadiazole are not extensively detailed in the literature, the methodology is widely applied to its structural analog, 4,7-dibromo-2,1,3-benzothiadiazole, to produce π-extended 4,7-diaryl-2,1,3-benzothiadiazoles in high yields. researchgate.net This reaction is highly valued for its tolerance of a wide range of functional groups and for producing non-hazardous byproducts. nih.gov For instance, the Suzuki coupling of 4,7-dibromo-5,6-difluorobenzothiadiazole with thiophene-based boronic esters is a key step in synthesizing monomers for high-performance polymer solar cells. evitachem.comossila.com
Stille Coupling: The Stille reaction couples the halogenated benzoxadiazole with an organotin compound. researchgate.net This method is also a conventional pathway for synthesizing polymers with alternating donor-acceptor units. researchgate.net Similar to the Suzuki reaction, it is frequently used with the analogous sulfur-containing heterocycle to build complex architectures. A significant drawback of this method is the high toxicity of the organotin reagents used. researchgate.net
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, offering a powerful method to introduce acetylenic linkers into the conjugated system. organic-chemistry.org These linkers help maintain molecular planarity and facilitate the extension of conjugation. sci-hub.se The general procedure involves a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org For example, the Sonogashira cross-coupling of 4,7-dibromo-2,1,3-benzoxadiazole with various aryl acetylenes, catalyzed by bis(triphenylphosphine)palladium(II) dichloride and copper iodide, yields highly fluorescent π-extended derivatives. nih.govfrontiersin.org
| Reaction Type | Key Precursor | Coupling Partner | Typical Catalyst/Reagents | Resulting Structure |
| Suzuki Coupling | 4,7-Dibromo-5,6-difluoro-2,1,3-benzoxadiazole | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted benzoxadiazole |
| Stille Coupling | 4,7-Dibromo-5,6-difluoro-2,1,3-benzoxadiazole | Organotin reagent (e.g., Arylstannane) | Pd catalyst | Aryl-substituted benzoxadiazole |
| Sonogashira Coupling | 4,7-Dibromo-5,6-difluoro-2,1,3-benzoxadiazole | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Alkynyl-substituted benzoxadiazole |
Incorporation of Solubilizing Side Chains
For many applications, particularly in organic electronics where solution processing is desirable, the solubility of conjugated molecules and polymers is a critical factor. The planar structure of the benzoxadiazole core can lead to strong intermolecular interactions and aggregation, reducing solubility. To counteract this, flexible side chains, typically long alkyl or alkoxy groups, are introduced onto the aromatic backbone.
A common strategy involves synthesizing monomers that already contain these solubilizing groups. For the 2,1,3-benzoxadiazole system, side chains can be introduced at the 5- and 6-positions. A high-yield, three-step synthesis has been reported starting from readily available materials. researchgate.net This approach leads to monomers like 5,6-bis(octyloxy)benzo[c] biotium.comtcichemicals.comoxadiazole , which can then be halogenated (e.g., brominated at the 4 and 7 positions) to create a soluble, functional precursor for cross-coupling reactions. researchgate.net The resulting polymers exhibit not only improved solubility but also reduced aggregation and red-shifted absorption and emission maxima. researchgate.net The incorporation of these side chains is a key design element for tuning the properties of the final materials. acs.orgmetu.edu.tr
| Precursor | Reagent(s) | Product | Purpose of Side Chain |
| 1,2-Bis(octyloxy)benzene | Nitrating agent (e.g., HNO₃) | 1,2-Dinitro-4,5-bis(octyloxy)benzene | Improve solubility |
| 1,2-Dinitro-4,5-bis(octyloxy)benzene | Reducing agent | 5,6-Bis(octyloxy)benzo[c] biotium.comtcichemicals.comoxadiazole | Improve solubility |
| 5,6-Bis(octyloxy)benzo[c] biotium.comtcichemicals.comoxadiazole | Brominating agent (e.g., NBS) | 4,7-Dibromo-5,6-bis(octyloxy)benzo[c] biotium.comtcichemicals.comoxadiazole | Enable cross-coupling reactions |
Derivatization for Analytical Fluorescent Labeling
Derivatives of 2,1,3-benzoxadiazole, also known as benzofurazan, are widely used as fluorogenic reagents for the sensitive detection of biologically important molecules. sci-hub.se These reagents are typically non-fluorescent or weakly fluorescent by themselves but form highly fluorescent products upon reaction with specific analytes, such as amines, thiols, or carboxylic acids. biotium.comavantorsciences.com This "turn-on" fluorescence mechanism provides high sensitivity with a low background signal. avantorsciences.commedchemexpress.com
The reactivity of these labeling agents is conferred by a good leaving group on the benzoxadiazole ring, most commonly a fluorine or chlorine atom at the 4-position. The fluorine atom in this compound itself is not typically the reactive site for labeling; instead, specialized derivatives are synthesized for this purpose.
Key examples of benzoxadiazole-based fluorescent labeling reagents include:
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) : A classic reagent used for labeling primary and secondary amines and thiols. biotium.comcymitquimica.comtcichemicals.com The resulting derivatives are stable and highly fluorescent. tcichemicals.com
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) : A fluorogenic reagent that reacts with amino groups to produce derivatives with excitation and emission wavelengths around 470 nm and 530 nm, respectively. tcichemicals.comsigmaaldrich.com It is used for the high-speed analysis of amino acid neurotransmitters. sigmaaldrich.com
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) : A highly reactive and selective fluorogenic reagent for labeling thiols. avantorsciences.commedchemexpress.com It is non-fluorescent until it reacts with a thiol, forming a stable and intensely fluorescent conjugate. avantorsciences.comacs.org
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) : A more reactive thiol-specific reagent compared to ABD-F. researchgate.net It also reacts with amino groups and is used for the high-sensitivity analysis of amino acids and other biomolecules via HPLC. tcichemicals.comstarshinechemical.com
These reagents enable the detection of analytes at very low concentrations, often in the femtomole to picomole range, making them invaluable tools in biochemistry, pharmaceutical analysis, and clinical diagnostics. tcichemicals.comresearchgate.net
| Reagent Name (Abbreviation) | Chemical Name | Target Analyte(s) | Key Feature |
| NBD-Cl | 4-Chloro-7-nitro-2,1,3-benzoxadiazole | Amines, Thiols | Forms highly fluorescent derivatives. biotium.comchembk.com |
| NBD-F | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | Amines, Thiols | Non-fluorescent until reaction; used in HPLC. tcichemicals.com |
| ABD-F | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | Thiols | Highly selective for thiols; low background fluorescence. avantorsciences.com |
| DBD-F | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | Thiols, Amines | High reactivity; used for sensitive HPLC detection. tcichemicals.comresearchgate.net |
Theoretical and Computational Investigations of 5,6 Difluoro 2,1,3 Benzoxadiazole and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the behavior of molecules like 5,6-Difluoro-2,1,3-benzoxadiazole. These computational methods provide insights into the electronic structure and orbital energies, which are crucial for designing new materials with tailored properties.
DFT calculations are a cornerstone for understanding the electronic characteristics of this compound and its derivatives. nih.govepstem.net These studies consistently show that the fluorine atoms significantly lower the energy levels of the molecule's frontier molecular orbitals. nih.gov This effect is primarily due to the high electronegativity of fluorine, which withdraws electron density from the benzoxadiazole core. researchgate.net
For instance, in conjugated polymers incorporating the this compound unit, DFT calculations have revealed that the electron-withdrawing nature of this moiety leads to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This is a critical factor in the design of n-type and ambipolar organic semiconductors. The introduction of fluorine atoms can also influence the planarity of the molecule, which in turn affects the extent of π-conjugation and, consequently, the electronic properties. acs.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that determine the electronic and optical properties of a molecule. dergipark.org.tr Computational analyses provide a detailed picture of the energy and spatial distribution of these orbitals.
For this compound derivatives, DFT calculations consistently predict a lowering of both HOMO and LUMO energy levels compared to their non-fluorinated counterparts. nih.govnih.gov The LUMO level is typically more significantly affected due to the strong electron-withdrawing nature of the difluorobenzoxadiazole unit. This leads to a wider energy gap in some cases, which can be advantageous for achieving higher open-circuit voltages in organic solar cells. acs.org
In donor-acceptor type molecules, the HOMO is often localized on the electron-donating unit, while the LUMO is centered on the electron-accepting this compound moiety. nih.gov This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) character.
Table 1: Calculated HOMO and LUMO Energy Levels for Selected Polymers
| Polymer | HOMO (eV) | LUMO (eV) |
| PTBTT | -5.68 | -3.91 |
| PHTBTHT | -5.71 | -3.72 |
| PFBTF | -5.61 | -4.04 |
| PTTBTTT | -5.51 | -3.71 |
Data sourced from theoretical calculations. core.ac.uk
Molecular Dynamics and Conformational Analysis
For derivatives of this compound, conformational analysis helps in understanding how the molecule folds and packs in the solid state. mdpi.com For example, in polymers containing this unit, the dihedral angles between the benzoxadiazole core and adjacent aromatic rings are crucial in determining the degree of π-orbital overlap and, consequently, the charge transport properties. acs.org DFT-optimized conformations of trimers of polymers like PffBX4T have been studied to understand their aggregation properties. researchgate.net
Prediction of Optoelectronic Properties
One of the most powerful applications of computational chemistry is the prediction of optoelectronic properties, such as light absorption and emission, which are central to applications in organic electronics. tamu.edu
Time-dependent DFT (TD-DFT) is a widely used method to predict the absorption and emission spectra of molecules. researchgate.net For derivatives of this compound, TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) and emission. nih.govfrontiersin.org These calculations often show that the lowest energy absorption corresponds to a transition from the HOMO to the LUMO. acs.org
For example, in push-pull dyes containing the 5,6-difluoro-2,1,3-benzothiadiazole unit (a close analogue), the presence of fluorine atoms leads to a blue shift in the onset of the absorption spectra compared to the non-fluorinated version. acs.org Theoretical calculations have been successful in reproducing these experimental trends. acs.org
Table 2: Experimental and Theoretical Optical Properties of a 2,1,3-Benzoxadiazole Derivative
| Property | Experimental Value | Theoretical Value |
| Absorption λmax (nm) | ~419 | Consistent with experiment |
| Emission λmax (nm) | Solvent-dependent | Consistent with experiment |
Data for a representative 2,1,3-benzoxadiazole derivative, highlighting the correlation between experimental and theoretical findings. nih.govfrontiersin.org
Computational studies are invaluable for elucidating the nature of electronic transitions and charge transfer processes within molecules. For donor-acceptor systems based on this compound, analysis of the molecular orbitals involved in electronic excitations can confirm the presence of intramolecular charge transfer (ICT). nih.govfrontiersin.org
The ICT character of the excited state is often evidenced by a significant spatial separation of the HOMO and LUMO, as discussed earlier. Upon photoexcitation, an electron is effectively transferred from the donor part of the molecule to the acceptor part (the difluorobenzoxadiazole unit). This process is crucial for the operation of organic photovoltaic devices, where efficient charge separation is required. In some polymers, this excited electron is delocalized over the electron-deficient block. researchgate.net The Stokes' shift observed in the fluorescence spectra of these compounds is also a strong indicator of an ICT state. researchgate.netfrontiersin.org
Structure-Property Relationship Elucidation via Computational Models
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic and photophysical properties of complex organic molecules. For this compound and its derivatives, these theoretical investigations provide deep insights into the intricate relationships between their molecular structure and functional properties, guiding the rational design of new materials for electronics and photonics.
Theoretical studies on related benzothiadiazole derivatives have shown that fluorination enhances planarity and promotes stronger intermolecular interactions, which are crucial for efficient charge transport in organic electronic devices. acs.org For instance, calculations on 5,6-difluoro-4,7-dithieno-2,1,3-benzothiadiazole revealed that increased coplanarity results in shorter intramolecular S–F and S–N distances compared to the non-fluorinated analogue. acs.org These computational findings suggest that the this compound unit would similarly enforce a more planar conformation in its derivatives, a key factor for optimizing electronic coupling and device performance.
Comparative computational studies have highlighted that the 2,1,3-benzoxadiazole moiety is a stronger electron-accepting unit than its sulfur-containing counterpart, 2,1,3-benzothiadiazole (B189464). acs.org This increased acceptor strength leads to derivatives with lower LUMO levels and wider band gaps in some cases, which can be advantageous for specific applications like organic photovoltaics. acs.org DFT calculations allow for the precise quantification of these energy levels, providing a predictive framework for tuning the electronic properties of materials.
By creating donor-π-acceptor (D-π-A) architectures where this compound acts as the acceptor, computational models can predict the intramolecular charge transfer (ICT) characteristics of the resulting molecule. frontiersin.org The simulated absorption and emission spectra derived from these calculations often show excellent agreement with experimental results. nih.govnih.gov These simulations can predict key photophysical parameters, including absorption maxima (λ_abs_), emission maxima (λ_em_), and the nature of electronic transitions (e.g., π-π* or ICT). frontiersin.orgnih.gov
The following tables summarize key data from computational and experimental studies on benzoxadiazole derivatives, illustrating the power of theoretical models in predicting their properties.
Table 1: Calculated Electronic Properties of Benzoxadiazole Derivatives
This table showcases the calculated HOMO, LUMO, and energy gap values for representative 2,1,3-benzoxadiazole-based molecules, demonstrating the influence of different donor units attached to the acceptor core.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Reference |
| 9a | -5.74 | -3.26 | 2.48 | 2.64 | frontiersin.org |
| 9b | -5.87 | -3.17 | 2.70 | 2.67 | frontiersin.org |
| 9c | -5.80 | -3.19 | 2.61 | 2.66 | frontiersin.org |
| 9d | -5.81 | -3.21 | 2.60 | 2.66 | frontiersin.org |
Note: The specific structures for compounds 9a-d are detailed in the source literature and generally consist of a central benzoxadiazole core with varying terminal donor groups. frontiersin.orgnih.gov
Table 2: Comparison of Experimental and Theoretical Photophysical Properties
This table compares the experimentally measured and computationally simulated photophysical data for benzoxadiazole derivatives in chloroform (B151607) solution, highlighting the accuracy of the theoretical models.
| Compound | λ_Abs (nm) (Experimental) | λ_Abs_ (nm) (Calculated) | λ_Em_ (nm) (Experimental) | Stokes Shift (cm⁻¹) (Experimental) | Fluorescence Quantum Yield (Φ_FL_) | Reference |
| 9a | 419 | - | 516 | 4,737 | 0.49 | frontiersin.orgnih.gov |
| 9b | 416 | - | 496 | 4,028 | 0.53 | frontiersin.orgnih.gov |
| 9c | 417 | - | 500 | 4,166 | 0.52 | frontiersin.orgnih.gov |
| 9d | 417 | - | 500 | 4,166 | 0.51 | frontiersin.orgnih.gov |
Note: The simulated emission spectra in the source studies were found to be consistent with experimental results, confirming the charge transfer character of the excitation. frontiersin.orgnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 5,6 Difluoro 2,1,3 Benzoxadiazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 5,6-Difluoro-2,1,3-benzoxadiazole-containing molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confirm the successful synthesis of target compounds and gain detailed insights into their molecular framework. rsc.orgnih.govrsc.orgresearchgate.net
¹H NMR spectra provide information on the number and electronic environment of protons in a molecule. For instance, in derivatives of this compound, characteristic signals can be assigned to aromatic protons and protons on substituent groups. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. chemguide.co.uk The chemical shifts of carbon atoms in the benzoxadiazole core and any attached functionalities are indicative of their electronic environment. nih.govchemguide.co.uk For example, carbons bonded to fluorine atoms exhibit characteristic splitting patterns due to C-F coupling.
¹⁹F NMR is particularly crucial for fluorinated compounds like this compound. nih.gov It provides direct information about the fluorine atoms, including their number and chemical environment. nih.gov The chemical shifts and coupling constants in ¹⁹F NMR spectra are sensitive to subtle changes in molecular structure and conformation. researchgate.netnih.gov
| Technique | Information Obtained | Typical Chemical Shift Range (ppm) |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | 7.0 - 9.0 (aromatic protons) |
| ¹³C NMR | Carbon skeleton and functional groups | 100 - 160 (aromatic carbons) |
| ¹⁹F NMR | Fluorine environment and C-F coupling | -130 to -160 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight of a compound, thereby confirming its elemental composition. nih.govcsic.es For derivatives of this compound, HRMS provides definitive evidence of their formation by matching the experimentally measured mass to the calculated exact mass. nih.gov This technique is also instrumental in assessing the purity of the synthesized compounds. rsc.org
For example, in the synthesis of a derivative, HRMS can be used to confirm the presence of the desired product and the absence of significant impurities. The high accuracy of HRMS allows for the differentiation between compounds with very similar molecular weights.
| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|
| 4,7-dibromo-5,6-fluorobenzo[c] rsc.orgnih.govrsc.orgoxadiazole | 302.8756 | 302.8762 | rsc.org |
| 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] rsc.orgnih.govrsc.org oxadiazole | 681.3772 | 681.3768 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic properties of molecules. technologynetworks.comuu.nlrsc.org In the context of this compound systems, UV-Vis absorption spectra reveal information about the electronic transitions within the molecule, particularly the π-π* and intramolecular charge transfer (ICT) transitions. frontiersin.org
The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are key parameters obtained from UV-Vis spectra. frontiersin.orgacs.org The introduction of the electron-withdrawing this compound unit into a conjugated system often leads to a red-shift in the absorption spectrum, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org
For some derivatives, the absorption spectra may exhibit multiple bands, corresponding to different electronic transitions within the molecule. acs.org Solvatochromism, the change in the color of a solution with a change in solvent polarity, can also be studied using UV-Vis spectroscopy, providing insights into the nature of the excited state. acs.org
| Derivative System | Absorption Maximum (λmax) | Key Transition Type | Reference |
|---|---|---|---|
| Derivatives with D-π-A-π-D architecture | ~419 nm | π-π* and ICT | frontiersin.org |
| DFBTD-based sensitizers | Blue-shifted onset vs. BTD analogues | ICT | acs.org |
Photoluminescence Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy is used to study the light-emitting properties of materials. For fluorescent derivatives of this compound, PL spectroscopy provides information on the emission wavelength (λem), fluorescence quantum yield (ΦFL), and Stokes shift. nih.govfrontiersin.org
The emission characteristics are highly dependent on the molecular structure and the surrounding environment. researchgate.net For example, donor-acceptor systems incorporating the this compound moiety can exhibit strong fluorescence in the visible region. frontiersin.org The Stokes shift, which is the difference in energy between the absorption and emission maxima, can be significant in these systems and is often attributed to an intramolecular charge transfer (ICT) state. frontiersin.org
| Derivative System | Emission Maximum (λem) | Fluorescence Quantum Yield (ΦFL) | Stokes' Shift | Reference |
|---|---|---|---|---|
| Derivatives with D-π-A-π-D architecture | Bluish-green region | ~0.5 | ~3,779 cm⁻¹ | frontiersin.orgresearchgate.net |
Electrochemical Techniques for Redox Properties (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound-based materials. frontiersin.orgresearchgate.net CV measurements provide information on the HOMO and LUMO energy levels, which are crucial for understanding the electronic structure and for designing materials for applications such as organic solar cells. metu.edu.triieta.org
By measuring the oxidation and reduction potentials, the electrochemical band gap can be determined and correlated with the optical band gap obtained from UV-Vis spectroscopy. frontiersin.org The strong electron-withdrawing nature of the this compound unit typically leads to lower HOMO and LUMO energy levels compared to their non-fluorinated counterparts. researchgate.net
| Derivative System | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Electrochemical Band Gap (eV) | Reference |
|---|---|---|---|---|
| QX-D1 | -5.07 | -2.86 | 2.21 | researchgate.net |
| QX-D2 | -4.90 | -2.72 | 2.18 | researchgate.net |
| QX-D3 | -5.13 | -3.04 | 2.09 | researchgate.net |
| Derivatives with D-π-A-π-D architecture | Not specified | 2.48–2.70 | frontiersin.org |
X-ray Diffraction (XRD) and Morphological Probes (e.g., Grazing Incidence X-ray Diffraction) for Solid-State Organization
X-ray diffraction (XRD) techniques are essential for characterizing the solid-state structure and morphology of materials containing this compound. researchgate.net Grazing Incidence X-ray Diffraction (GIXD) is a particularly powerful tool for studying the crystal packing and orientation of molecules in thin films, which is critical for applications in organic electronics. researchgate.netresearchgate.netmeasurlabs.com
GIXD patterns can reveal information about the unit cell dimensions, the degree of crystallinity, and the preferred orientation of the molecules relative to the substrate. researchgate.net This information is vital for understanding how molecular packing influences properties such as charge transport in organic field-effect transistors.
Transient Absorption Spectroscopy for Excited State Dynamics
Transient absorption spectroscopy (TAS) is a sophisticated technique used to probe the dynamics of excited states on ultrafast timescales. rsc.org For molecules containing the this compound unit, TAS can provide insights into the processes that occur after the molecule absorbs light, such as internal conversion, intersystem crossing, and intramolecular charge transfer. rsc.org
By monitoring the changes in absorption over time, researchers can map out the relaxation pathways of the excited state and determine the lifetimes of transient species. rsc.org This information is crucial for understanding the photophysics of these molecules and for optimizing their performance in applications like solar cells and photodetectors. acs.org Studies have shown that the primary step after excitation can be an internal charge transfer, sometimes assisted by planarization of the molecule, occurring on a picosecond timescale. rsc.org
Role of 5,6 Difluoro 2,1,3 Benzoxadiazole As a Building Block in Advanced Materials
Integration into Conjugated Polymer Architectures
The incorporation of 5,6-Difluoro-2,1,3-benzoxadiazole into conjugated polymer backbones is a key strategy for developing high-performance materials for applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its strong electron-deficient character is instrumental in the design of donor-acceptor (D-A) copolymers.
Donor-Acceptor (D-A) Polymer Design Principles
The D-A approach is a foundational design principle in the field of organic electronics. By alternating electron-rich (donor) and electron-poor (acceptor) units along a polymer chain, it is possible to tailor the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This hybridization of molecular orbitals leads to a narrowing of the band gap, which is crucial for applications in organic solar cells.
The selection of the donor and acceptor units is critical for tuning the HOMO/LUMO levels of the resulting semiconductor. This compound serves as a potent acceptor unit. The two fluorine atoms on the benzoxadiazole core enhance its electron-withdrawing strength through the inductive effect, leading to a significant lowering of the LUMO energy level of the resulting D-A polymer. This is beneficial for facilitating electron injection and improving the operational stability of the material in the presence of oxygen and water.
For instance, a polymer donor named 2F2T-ffBX was designed and synthesized based on 3,3′-difluoro-2,2′-bithiophene (2F2T) as the donor unit and difluorobenzoxadiazole (ffBX) as the acceptor unit. The incorporation of four fluorine atoms in the repeating unit was intended to lower the energy levels and improve the coplanarity of the polymer chain. This design resulted in a polymer with a deep-lying HOMO level, which is advantageous for achieving a high open-circuit voltage in organic solar cells. sciengine.com
Impact on Polymer Backbone Electronic Configuration
The integration of this compound directly influences the electronic configuration of the polymer backbone. The strong electron-accepting nature of this moiety leads to a significant intramolecular charge transfer (ICT) from the donor unit to the acceptor unit in the excited state. This ICT character is a defining feature of D-A polymers and is responsible for their characteristic absorption in the visible and near-infrared regions of the electromagnetic spectrum.
The degree of this charge transfer and the resulting electronic properties can be finely tuned by pairing this compound with various donor units of differing electron-donating strength. Furthermore, the fluorination of the benzoxadiazole core has been shown to be an effective method for lowering the HOMO level, which can lead to improved performance in organic photovoltaics due to a higher open-circuit voltage. nih.gov
The planarity of the polymer backbone is another critical factor influencing electronic properties. The introduction of fluorine atoms can, in some cases, promote a more planar conformation of the polymer chain. This enhanced planarity facilitates greater π-electron delocalization along the backbone, which can lead to improved charge carrier mobility.
Small Molecule Semiconductor Design
In addition to its use in polymers, this compound is also a valuable building block for the design of small molecule semiconductors. These materials offer advantages such as well-defined molecular structures and high purity, which can lead to reproducible device performance.
Strategies for Molecular Orbital Level Tuning
Similar to its role in polymers, this compound is employed in small molecules to precisely control their frontier molecular orbital (HOMO and LUMO) energy levels. The strong electron-withdrawing capacity of the difluorobenzoxadiazole core allows for the systematic lowering of the LUMO energy level. This is a key strategy for designing n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) small molecule semiconductors.
By strategically combining this compound with various π-conjugated donor cores, a diverse library of small molecules with tailored electronic properties can be synthesized. This approach allows for the rational design of materials with energy levels that are well-matched to the work functions of electrodes in electronic devices, thereby facilitating efficient charge injection and extraction.
Rational Design for Charge Transport Optimization
Efficient charge transport in small molecule semiconductors is highly dependent on their solid-state packing and intermolecular electronic coupling. The molecular geometry and intermolecular interactions of molecules containing this compound play a crucial role in determining these properties.
The introduction of fluorine atoms can influence the intermolecular packing of the small molecules in the solid state through non-covalent interactions such as F···H and F···S contacts. These interactions can promote favorable π-π stacking arrangements, which are essential for efficient charge transport. A well-ordered molecular packing with significant overlap of the π-orbitals between adjacent molecules creates effective pathways for charge carriers to move through the material.
For example, in a study of 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) and its fluorinated derivative, 5,6-difluoro-4,7-dithieno-2,1,3-benzothiadiazole (DTF2BT), it was found that the fluorinated derivative exhibited stronger intra- and intermolecular contacts. nih.gov While DTBT has a larger permanent dipole moment, the packing of DTF2BT is influenced by other factors that can lead to desirable solid-state properties. nih.gov Such insights are critical for the rational design of new small molecule semiconductors with optimized charge transport characteristics.
Applications in Organic Electronics Materials (General Principles)
The unique electronic properties imparted by the this compound unit make it a versatile component in a wide range of organic electronic materials. The ability to engineer the band gap and frontier orbital energy levels is central to its utility in various devices.
In organic photovoltaics (OPVs) , the use of polymers and small molecules containing this building block as the donor material can lead to high open-circuit voltages, a critical parameter for achieving high power conversion efficiencies. The deep HOMO levels resulting from the strong electron-withdrawing nature of the difluorobenzoxadiazole unit are directly responsible for this enhancement. For instance, an organic solar cell based on the 2F2T-ffBX polymer donor achieved a high open-circuit voltage of 1.03 V. sciengine.com
In organic field-effect transistors (OFETs) , the precise control over LUMO levels afforded by this compound is key to developing high-performance n-type and ambipolar transistors. Low-lying LUMO levels are essential for efficient electron injection from common electrode materials like gold.
Furthermore, the principles of molecular design incorporating this compound are applicable to other areas of organic electronics, including organic light-emitting diodes (OLEDs) and sensors . In these applications, the ability to tune the emission color and to create materials that respond to external stimuli is of paramount importance.
Electron-Accepting Units in Organic Semiconductors
In the design of donor-acceptor (D-A) type copolymers for organic semiconductors, the 2,1,3-benzoxadiazole unit and its derivatives serve as effective electron-accepting (A) moieties. frontiersin.org When this acceptor is flanked by electron-donating (D) units, it facilitates intramolecular charge transfer (ICT), which is fundamental to the electronic and optical properties of the material. frontiersin.orgpolyu.edu.hk The strong electron-withdrawing nature of the this compound core enhances the acceptor strength, which is a key strategy for developing high-performance semiconductors. polyu.edu.hkkaust.edu.sa
The incorporation of this building block into a polymer backbone, often copolymerized with various donor units, allows for precise control over the frontier molecular orbital (FMO) energy levels—namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov For instance, in D-A copolymers, the LUMO level is often localized on the acceptor unit, such as benzothiadiazole, a close analogue of benzoxadiazole. nih.gov This localization is critical for efficient electron transport in n-type or ambipolar organic field-effect transistors (OFETs) and for charge separation in organic solar cells. rsc.orgrsc.org
The use of this compound allows for the creation of polymers with low-lying HOMO and LUMO energy levels, a desirable trait for ensuring stability against oxidation and for achieving high open-circuit voltages in photovoltaic devices. nih.govresearchgate.net Research on analogous fluorinated benzothiadiazole polymers has demonstrated that these materials exhibit favorable properties for use in organic solar cells and transistors. nih.govrsc.orgresearchgate.net For example, polymers incorporating fluorinated benzothiadiazole have shown deep HOMO levels, which are beneficial for producing high open-circuit voltage (Voc) in solar cells. jos.ac.cn
| Polymer | Acceptor Unit | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
|---|---|---|---|---|---|
| P1 (BTZI-TRTOR) | 2,1,3-benzothiadiazole-5,6-dicarboxylicimide | -5.01 | -3.96 | 1.05 | nih.gov |
| P3 (BTZI-BTzOR) | 2,1,3-benzothiadiazole-5,6-dicarboxylicimide | -5.20 | -4.28 | 0.92 | nih.gov |
| P(TBT-F-TBTh) | Di-fluorinated benzothiadiazole | -5.11 | -3.53 | 1.58 | nih.gov |
| P1 (Dithienobenzoxadiazole-based) | Dithieno[...]benzo[...]oxadiazole | -5.61 | N/A | N/A | jos.ac.cn |
| P2 (Dithienobenzoxadiazole-based, non-fluorinated) | Dithieno[...]benzo[...]oxadiazole | -5.45 | N/A | N/A | jos.ac.cn |
Fluorination Effects on Material Performance Parameters
The introduction of fluorine atoms onto the benzoxadiazole core has profound effects on the material's properties, a strategy widely employed in organic electronics to enhance device performance. rsc.org
Key Effects of Fluorination:
Energy Level Tuning: The primary effect of fluorination is the lowering of both HOMO and LUMO energy levels due to the strong electron-withdrawing inductive effect of fluorine. nih.govtuni.firsc.org This depression of the HOMO level is particularly advantageous for organic solar cells, as it increases the open-circuit voltage (Voc). nih.govnih.gov It also enhances the oxidative stability of the material, making it more robust for device applications.
Intermolecular Interactions and Morphology: Fluorination can induce more planar polymer backbones and promote stronger intermolecular π-π stacking. rsc.org This enhanced packing and crystallinity significantly improves charge transport and charge carrier mobility in thin films. nih.govnih.gov Non-covalent interactions, such as F···H or F···S bonds, can further influence molecular arrangement, leading to more ordered microstructures in the solid state, which is beneficial for charge mobility.
Solubility and Processing: While enhancing electronic properties, fluorination can sometimes impact the solubility of the resulting polymers. However, this can be counteracted by the strategic placement of solubilizing alkyl chains on the polymer backbone. rsc.org
Device Performance: In organic solar cells, the integration of fluorinated benzothiadiazole (FBT) into D-A copolymers has been a major advancement, leading to enhanced power conversion efficiencies (PCE). nih.govnih.gov Similarly, in OFETs, fluorination can switch the material's behavior from hole-dominated to balanced ambipolar charge transport and can lead to significantly higher charge carrier mobilities. rsc.org For instance, studies on copolymers with varying degrees of fluorination on the benzotriazole (B28993) unit, a related heterocycle, showed a five-fold increase in carrier mobilities with increased fluorination. psu.edu
Functional Chromophores and Fluorophores
The 2,1,3-benzoxadiazole scaffold is a well-established core for building fluorescent dyes (fluorophores). frontiersin.org Its derivatives are known for their environmental sensitivity, making them highly suitable for developing advanced optical probes and sensors. The introduction of fluorine atoms at the 5- and 6-positions can further modulate these photophysical properties.
Design of Environment-Sensitive Optical Probes
Environment-sensitive probes are dyes that exhibit changes in their fluorescence properties, such as intensity or emission wavelength, in response to their local microenvironment. bohrium.comresearchgate.net The 2,1,3-benzoxadiazole unit is an excellent platform for designing such probes.
Molecules based on this core often exhibit solvatochromism, where the color of their fluorescence shifts depending on the polarity of the solvent. frontiersin.orgresearchgate.net This phenomenon is typically attributed to a significant change in the dipole moment of the dye upon excitation to the intramolecular charge transfer (ICT) state. frontiersin.org In polar environments, the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. This sensitivity allows probes containing the this compound unit to report on the polarity and hydration of their surroundings, which is highly useful for studying biological systems like cell membranes or protein interactions. bohrium.comnih.gov
The design of these probes often involves creating a D-π-A structure, where the benzoxadiazole acts as the acceptor (A). The choice of the donor (D) and the conjugated π-system allows for fine-tuning of the absorption and emission wavelengths. frontiersin.org
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Absorption Maximum (λabs) | ~419 nm | In solution | frontiersin.org |
| Fluorescence Emission | Bluish-green region | In solution | frontiersin.org |
| Fluorescence Quantum Yield (ΦFL) | ~0.5 | In solution | frontiersin.org |
| Stokes' Shift | ~3779 cm⁻¹ | Attributed to ICT state | frontiersin.org |
Development of Signaling Units for Chemical Sensors
A chemical sensor typically consists of a receptor unit, which selectively binds to a target analyte, and a signaling unit (fluorophore), which transduces the binding event into a measurable optical signal. The 2,1,3-benzoxadiazole moiety and its fluorinated analogues are frequently used as the signaling component in fluorescent chemosensors. mdpi.com
The principle of operation relies on the binding of an analyte to the receptor, which perturbs the electronic properties of the attached benzoxadiazole fluorophore. This perturbation can lead to several observable changes:
Fluorescence Quenching or Enhancement: The binding event can either "turn off" (quench) or "turn on" (enhance) the fluorescence of the signaling unit.
Wavelength Shift: The emission maximum may shift to a different wavelength (color) upon analyte binding.
The analogous 2,1,3-benzothiadiazole (B189464) (BTD) has been extensively used as a signaling unit in sensors for various analytes, including metal ions like Hg²⁺. mdpi.com For example, a chemosensor using BTD as the signaling unit and rhodanine-3-acetic acid as the receptor showed a significant fluorescence enhancement upon binding to mercury ions. mdpi.com The design principles are directly applicable to sensors based on this compound, where the fluorinated core can offer advantages in terms of photostability and modulated electronic properties.
Supramolecular Assemblies and Architectures
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. For materials based on this compound, these interactions are critical in dictating the solid-state packing and, consequently, the bulk material properties like charge mobility.
The planar, aromatic nature of the benzoxadiazole core promotes π-π stacking interactions, where the electron clouds of adjacent molecules overlap. This is a primary driving force for self-assembly in many conjugated organic materials. st-andrews.ac.ukresearchgate.net
The presence of difluoro-substitution introduces additional, more specific intermolecular forces that can guide the assembly process:
Hydrogen Bonding: Although the core itself lacks classical hydrogen bond donors, C–H···N and C–H···O interactions with the heterocyclic ring can play a role in forming specific architectures like ribbons or dimers. st-andrews.ac.ukresearchgate.net
Dipole-Dipole Interactions: The fluorine atoms create a strong dipole moment in the molecule, leading to significant dipole-dipole interactions that influence crystal packing.
Halogen-Related Interactions: Specific non-covalent interactions such as C–H···F hydrogen bonds can provide additional directionality and stability to the resulting supramolecular structures.
In related imidazo[2,1-b] nih.govnih.govtuni.fithiadiazole systems, researchers have observed the formation of distinct patterns, such as ribbons and dimers, governed by a combination of C-H···N hydrogen bonds and π-stacking. st-andrews.ac.ukresearchgate.net The precise balance of these weak forces determines the final supramolecular architecture. For this compound, the interplay between π-stacking and fluorine-mediated interactions would similarly direct the self-assembly into ordered domains, which is essential for creating efficient charge transport pathways in semiconductor thin films.
Emerging Research Directions and Future Perspectives
Novel Synthetic Approaches and Catalyst Development
Traditional synthetic routes to benzoxadiazole derivatives often begin with the cyclization of ortho-substituted nitroanilines. frontiersin.orgnih.gov For instance, the synthesis of the parent 2,1,3-benzoxadiazole can be achieved through the cyclization of 2-nitroaniline (B44862) using sodium hypochlorite (B82951) with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), followed by the reduction of the resulting N-oxide with triphenylphosphine (B44618) (PPh3). frontiersin.orgnih.gov
Future synthetic strategies for 5,6-difluoro-2,1,3-benzoxadiazole are likely to focus on more efficient and versatile methods, particularly those involving transition-metal catalysis. The development of novel catalysts is crucial for overcoming the challenges associated with the introduction of fluorine atoms into heterocyclic systems. rsc.org
Key research directions include:
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are instrumental in modern organic synthesis. Future work may involve the development of palladium-catalyzed methods for the direct C-H functionalization of pre-fluorinated benzene (B151609) derivatives, which could then be converted to the benzoxadiazole ring. nih.govmdpi.com Palladium-catalyzed reactions are also key for incorporating the this compound unit into larger, complex molecules like conjugated polymers. rsc.orgnih.govresearchgate.net
C-H Activation/Fluorination: Direct C-H activation is a powerful tool for creating C-F bonds with high atom economy. nih.gov Research into transition-metal-catalyzed C-H activation could lead to more direct and efficient syntheses of fluorinated benzoxadiazoles. rsc.org This approach avoids the need for pre-functionalized starting materials, making the synthesis more streamlined. Copper-catalyzed C-H fluorination is another emerging area that could be applied. nih.gov
| Catalyst/Reagent Class | Potential Application in Synthesis | Rationale |
| Palladium Complexes (e.g., with BrettPhos) | C-H difluoroalkylation and cross-coupling reactions. nih.gov | High efficiency and functional group tolerance for building complex molecules. nih.govnih.gov |
| Copper Catalysts | Benzylic C-H fluorination/functionalization sequences. nih.gov | Enables site-selective transformation of C-H bonds to C-F bonds. nih.gov |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic fluorinating agent in catalyzed reactions. nih.gov | A common reagent for introducing fluorine under controlled conditions. nih.govnih.gov |
Advanced Computational Modeling for Complex Systems
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting and understanding the properties of molecules and materials. sigmaaldrich.comrsc.org For this compound, these methods are crucial for designing complex systems with tailored electronic and optical properties.
Researchers utilize computational modeling to:
Predict Molecular Geometries and Electronic Structures: DFT calculations can accurately predict the ground-state geometry of molecules containing the this compound unit. These calculations also determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding the electronic behavior of the material in devices like organic solar cells and transistors. nih.gov
Simulate Spectroscopic Properties: TD-DFT is used to calculate excited-state properties, allowing for the simulation of UV-visible absorption and fluorescence emission spectra. nih.govrsc.org This is vital for designing new fluorophores and understanding their photophysical behavior. frontiersin.orgsigmaaldrich.com For example, computational studies can predict how chemical modifications to the core structure will shift the emission wavelength. nih.gov
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Ground-state calculations of molecules and polymers. | Optimized geometry, HOMO/LUMO energy levels, electronic band gap. nih.gov |
| Time-Dependent DFT (TD-DFT) | Excited-state calculations. | UV-visible absorption spectra, fluorescence emission spectra, transition energies. sigmaaldrich.comrsc.org |
Expansion into Multi-Component Systems and Supramolecular Assemblies
The strong electron-accepting character of this compound makes it an ideal component for creating multi-component systems with unique functionalities.
Donor-Acceptor (D-A) Copolymers: A significant area of research is the incorporation of fluorinated benzoxadiazoles as the acceptor unit in D-A conjugated polymers. By pairing it with various electron-donating monomers, the electronic and optical properties of the resulting polymer can be finely tuned for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The fluorine atoms help to lower the HOMO and LUMO energy levels, which can improve device performance.
Supramolecular Assemblies: Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions. rsc.org Fluorinated compounds are known to participate in unique self-assembly processes due to the specific interactions of the fluorine atoms. nih.govresearchgate.net Future research will likely explore the self-assembly of this compound derivatives into well-defined nanostructures, such as nanofibers, vesicles, or liquid crystals. These assemblies could have applications in areas such as sensing, drug delivery, and advanced materials. nih.gov
Host-Guest Chemistry: The electron-deficient cavity of macrocyclic hosts like cucurbiturils can encapsulate guest molecules. rsc.org The unique electronic properties of this compound make it an interesting candidate as a guest molecule, where its photophysical properties could be modulated upon encapsulation. whiterose.ac.uknih.gov This could lead to the development of novel sensors or switchable fluorescent materials.
Exploration of Undiscovered Applications in Chemical and Materials Science
While current research has highlighted the potential of fluorinated benzoxadiazoles in organic electronics, many other applications remain to be explored. The unique combination of fluorescence and strong electron-accepting character opens up a wide range of possibilities.
Chemosensors: The fluorescence of benzoxadiazole derivatives can be sensitive to their local environment. This property can be exploited to design chemosensors that detect specific ions or molecules. mdpi.comresearchgate.netmdpi.comnih.gov Future research could focus on developing sensors based on this compound that exhibit a change in fluorescence upon binding to an analyte. mdpi.com
Photocatalysis: Organic molecules with suitable electronic properties can act as photocatalysts, using light to drive chemical reactions. hw.ac.uksci-hub.se The electron-accepting nature of this compound suggests its potential use in photoredox catalysis, where it could facilitate electron transfer processes under visible light irradiation. mdpi.combeilstein-journals.orgmdpi.com
Theranostics: Theranostics is a field that combines therapeutic and diagnostic capabilities in a single agent. nih.govnih.gov Given that 7-nitro-2,1,3-benzoxadiazole derivatives have been investigated as potential anticancer drugs, nih.gov it is conceivable that fluorinated analogues could be developed for theranostic applications. Their intrinsic fluorescence would allow for imaging and tracking, while their biological activity could be harnessed for therapeutic purposes.
Mechanofluorochromism: Some organic materials exhibit mechanofluorochromism, where their fluorescence color changes in response to mechanical stimuli such as grinding or shearing. researchgate.net The investigation of crystalline derivatives of this compound for such properties could lead to new smart materials for applications in pressure sensing and security inks.
Q & A
Basic: What are the common synthetic routes for preparing 5,6-Difluoro-2,1,3-benzoxadiazole, and how are reaction conditions optimized?
This compound is typically synthesized via cyclization reactions of fluorinated precursors. A general method involves refluxing substituted benzaldehyde derivatives with aminotriazoles in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and catalyst choice. For example, molecular sieves can enhance nucleophilic substitution efficiency in fused-ring systems . Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : NMR is essential for confirming fluorine substitution patterns, while NMR identifies proton environments in the benzoxadiazole ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- UV-Vis and Fluorescence Spectroscopy : Used to study electronic transitions (e.g., λ~350–370 nm for benzoxadiazole derivatives) and quantum yields, relevant for fluorescence applications .
Advanced: How can contradictory data in spectroscopic characterization (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be resolved?
Contradictory shifts may arise from solvent effects, impurities, or tautomerism. Strategies:
- Solvent Screening : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
- Computational Modeling : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to predict chemical shifts and compare with experimental data .
- 2D NMR : Employ - heteronuclear correlation (HETCOR) to map fluorine-proton coupling.
Advanced: What methodologies are employed to study the electronic properties of this compound for optoelectronic applications?
- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., ~3.45 eV) and charge distribution using software like Gaussian. TD-DFT predicts UV-Vis absorption bands .
- Electrochemical Analysis : Cyclic voltammetry measures redox potentials to assess electron-withdrawing effects of fluorine substituents.
- Fluorescence Quenching Studies : Titrate with electron donors/acceptors to evaluate excited-state interactions .
Basic: What are the primary research applications of this compound in academic settings?
- Fluorescent Labeling : Acts as a derivatization reagent for thiols and amines in HPLC/UHPLC-MS, enabling sensitive detection of biomolecules (e.g., cysteine, glutathione) .
- Bioconjugation : Forms stable thioether bonds with peptides for bioimaging or drug delivery studies .
Advanced: How can reaction yields be improved for benzoxadiazole-based bioconjugates?
- Catalyst Optimization : Use molecular sieves to enhance nucleophilic attack on the benzoxadiazole ring during thio-conjugation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic peptides.
- Temperature Control : Reactions at 25–40°C minimize side reactions while maintaining kinetics .
Advanced: What strategies address low sensitivity in benzoxadiazole-based analytical reagents?
- Derivatization with Isotopic Labels : Use deuterated or -labeled analogs to enhance MS detection limits .
- Hybrid Reagents : Combine benzoxadiazole with sulfonamide groups (e.g., DBD-F derivatives) to improve fluorescence quantum yield .
- Pre-column Derivatization : Optimize pH and reaction time (e.g., 30 min at 60°C) for maximum thiol/amine labeling efficiency .
Basic: How is the stability of this compound evaluated under varying storage conditions?
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC purity checks.
- Long-term Stability : Store aliquots at -20°C in amber vials with desiccants. Regular NMR and MS analyses track structural integrity over months .
Advanced: How do computational models assist in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Reactivity Mapping : Calculate Fukui indices to identify electrophilic sites (e.g., C-4/C-7 positions) prone to nucleophilic attack .
- Transition State Analysis : Simulate reaction pathways using DFT to predict activation energies and regioselectivity .
Advanced: What experimental designs are used to resolve conflicting bioactivity data in benzoxadiazole derivatives?
- Dose-Response Curves : Test compounds across a wide concentration range (nM–μM) to identify non-linear effects.
- Control Experiments : Include fluorophore-free analogs to distinguish target-specific effects from autofluorescence artifacts .
- Orthogonal Assays : Combine enzyme inhibition studies with cellular viability assays (e.g., MTT) to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
